molecular formula C18H24BrNO5 B6278280 4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid CAS No. 2825005-07-8

4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Cat. No. B6278280
CAS RN: 2825005-07-8
M. Wt: 414.3
InChI Key:
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Description

4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, abbreviated as 4-BPCA, is a carboxylic acid that is widely used in scientific research. It is a brominated analog of the well-known compound, 4-chlorophenoxyacetic acid (4-CPA). 4-BPCA has proven to be a useful tool for scientists to study various biochemical and physiological processes.

Scientific Research Applications

4-BPCA is widely used in scientific research due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes such as muscle contraction, memory formation, and learning. Inhibition of AChE can lead to increased levels of acetylcholine, which can be used to study the effects of increased acetylcholine levels on various physiological processes. 4-BPCA is also used in research to study the effects of increased bromide levels in the body, as it is a brominated analog of 4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid.

Mechanism of Action

4-BPCA inhibits AChE by binding to the active site of the enzyme. This binding blocks the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the body. The binding of 4-BPCA to AChE is reversible, meaning that the enzyme can be reactivated after the 4-BPCA is removed.
Biochemical and Physiological Effects
The increased levels of acetylcholine in the body due to 4-BPCA inhibition of AChE can lead to a variety of biochemical and physiological effects. These effects include increased muscle contraction, improved memory formation, and improved learning. In addition, 4-BPCA can also lead to increased levels of bromide in the body, which can have a variety of effects on biochemical processes.

Advantages and Limitations for Lab Experiments

The use of 4-BPCA in lab experiments has several advantages. First, it is a relatively inexpensive and widely available compound, making it easy to obtain. Second, 4-BPCA is relatively stable and can be stored for long periods of time without significant degradation. Finally, 4-BPCA has a low toxicity, making it safe to use in lab experiments.
However, there are also several limitations to the use of 4-BPCA in lab experiments. First, the inhibition of AChE by 4-BPCA is reversible, meaning that the enzyme can be reactivated after the 4-BPCA is removed. Second, the increased levels of bromide in the body due to 4-BPCA can lead to unwanted side effects. Finally, the use of 4-BPCA in lab experiments can be difficult to replicate in real-world applications due to the controlled environment of the lab.

Future Directions

There are several potential future directions for the use of 4-BPCA in scientific research. First, 4-BPCA could be used to study the effects of increased levels of acetylcholine on various physiological processes. Second, 4-BPCA could be used to study the effects of increased levels of bromide in the body. Third, 4-BPCA could be used to develop drugs that are more selective in their inhibition of AChE. Fourth, 4-BPCA could be used to develop drugs that are more stable and longer-lasting than current drugs. Finally, 4-BPCA could be used to develop drugs that are more effective in targeting specific diseases.

Synthesis Methods

4-BPCA can be synthesized by reacting 4-bromophenol with tert-butyl chloroformate in aqueous medium. The reaction is catalyzed by sodium hydroxide, and the product is purified by column chromatography. The yields of the reaction range from 50-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid' involves the synthesis of the intermediate compound '4-(4-bromophenoxy)-1-azepanone', which is then converted to the final product through a series of reactions.", "Starting Materials": [ "4-bromophenol", "1-bromo-4-chlorobutane", "sodium hydride", "N,N-dimethylformamide", "tert-butyl carbamate", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 4-(4-bromophenoxy)butan-1-ol by reacting 4-bromophenol with 1-bromo-4-chlorobutane in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Protection of the hydroxyl group in 4-(4-bromophenoxy)butan-1-ol by reacting it with tert-butyl carbamate in the presence of acetic acid.", "Step 3: Synthesis of 4-(4-bromophenoxy)-1-azepanone by reacting the protected alcohol intermediate with sodium hydroxide and hydrochloric acid, followed by treatment with sodium bicarbonate.", "Step 4: Deprotection of the tert-butyl carbamate group in 4-(4-bromophenoxy)-1-azepanone by reacting it with hydrochloric acid in water.", "Step 5: Synthesis of 4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid by reacting the deprotected intermediate with sodium hydroxide and carbon dioxide in the presence of water and ethyl acetate." ] }

CAS RN

2825005-07-8

Product Name

4-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Molecular Formula

C18H24BrNO5

Molecular Weight

414.3

Purity

95

Origin of Product

United States

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